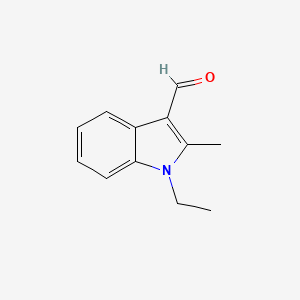

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-13-9(2)11(8-14)10-6-4-5-7-12(10)13/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZNBOCUQMXJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=CC=CC=C21)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359288 | |

| Record name | 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66727-64-8 | |

| Record name | 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde

[1]

Executive Summary

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde (CAS 66727-64-8) is a trisubstituted indole derivative serving as a critical pharmacophore scaffold in medicinal chemistry.[1][2][3] Distinguished by its C3-formyl group and N1-ethyl/C2-methyl substitution pattern, this compound exhibits unique electronic and steric properties that differentiate it from the simpler indole-3-carbaldehyde. It functions primarily as a versatile electrophilic intermediate for the synthesis of bioactive heterocycles, particularly Schiff bases (hydrazones, thiosemicarbazones) targeting oxidative stress pathways and tubulin polymerization in oncology research.

Chemical Profile & Physical Properties[5][6][7][8]

The presence of the electron-donating ethyl and methyl groups at positions 1 and 2, respectively, enhances the electron density of the indole ring, influencing the reactivity of the C3-formyl group. This structural configuration makes the aldehyde carbonyl highly susceptible to nucleophilic attack, facilitating condensation reactions.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |

| CAS Number | 66727-64-8 | |

| Molecular Formula | C₁₂H₁₃NO | |

| Molecular Weight | 187.24 g/mol | |

| Appearance | Pale yellow to yellow solid | Color intensity may vary with purity. |

| Boiling Point | ~343.9°C (at 760 mmHg) | Predicted value.[4] |

| Solubility | Soluble in DMSO, DMF, CHCl₃, DCM | Limited solubility in water. |

| Reactivity | Electrophilic C=O; Nucleophilic C5/C6 | C3-CHO is the primary reactive site. |

Synthetic Pathway: Vilsmeier-Haack Formylation[9]

The most authoritative and scalable method for synthesizing 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde is the Vilsmeier-Haack reaction . This protocol utilizes 1-ethyl-2-methylindole as the substrate, reacting it with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Reaction Mechanism (Graphviz Visualization)

The mechanism involves the formation of an electrophilic chloroiminium ion, which attacks the electron-rich C3 position of the indole. The C2-methyl group provides steric bulk but also inductive stabilization to the transition state.

Figure 1: Mechanistic pathway for the Vilsmeier-Haack formylation of 1-ethyl-2-methylindole.

Experimental Protocol

Safety Note: POCl₃ is highly corrosive and water-reactive. Perform all steps in a fume hood under an inert atmosphere (Ar or N₂).

-

Reagent Preparation: In a flame-dried round-bottom flask, place anhydrous DMF (5.0 equiv). Cool to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Dropwise add POCl₃ (1.2 equiv) over 30 minutes. Stir at 0°C for an additional 30 minutes to form the white/yellowish Vilsmeier salt.

-

Substrate Addition: Dissolve 1-ethyl-2-methylindole (1.0 equiv) in a minimum volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 80-90°C for 3–5 hours. Monitor consumption of starting material by TLC (Hexane:EtOAc 7:3).

-

Workup: Cool the mixture to room temperature. Pour slowly onto crushed ice/water.

-

Neutralization: Basify the aqueous mixture to pH 8–9 using saturated Na₂CO₃ or 5M NaOH solution. A solid precipitate should form.

-

Isolation: Filter the solid or extract with dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Functionalization & Therapeutic Applications[4][6][10]

The aldehyde moiety at C3 is a "chemical handle" for diversifying the scaffold into libraries of bioactive agents. The most prominent application is the synthesis of Schiff bases (imines), particularly thiosemicarbazones, which have demonstrated potency against cancer cell lines and oxidative stress markers.

Workflow: Schiff Base Library Generation

The condensation of the aldehyde with primary amines (hydrazines, semicarbazides) yields derivatives with enhanced metal-chelating properties, crucial for inhibiting metalloenzymes or generating reactive oxygen species (ROS) in tumor cells.

Figure 2: Synthetic divergence for generating bioactive libraries from the parent aldehyde.

Key Reaction: Thiosemicarbazone Synthesis

-

Reagents: 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde (1 equiv), Thiosemicarbazide (1 equiv).

-

Solvent: Ethanol (absolute).

-

Catalyst: Glacial acetic acid (cat. 3-5 drops).[3]

-

Procedure: Reflux for 2–4 hours. The product typically precipitates upon cooling.

-

Significance: These derivatives have shown efficacy in scavenging DPPH radicals and inhibiting cell proliferation in specific carcinoma lines, attributed to the N-ethyl and C2-methyl lipophilicity enhancing membrane permeability.

Quality Control & Characterization

Validation of the synthesized compound requires multi-modal spectroscopic analysis.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~9.9–10.1 ppm (s, 1H): Characteristic aldehyde proton (-CH O).

-

δ ~8.1–8.3 ppm (d, 1H): H-4 proton (deshielded by the carbonyl).

-

δ ~4.2 ppm (q, 2H): N-CH₂ -CH₃ (methylene of the ethyl group).

-

δ ~2.6 ppm (s, 3H): C2-CH₃ (methyl group).

-

δ ~1.3 ppm (t, 3H): N-CH₂-CH₃ (terminal methyl).

-

-

IR Spectroscopy (KBr):

-

1640–1660 cm⁻¹: Strong C=O stretching vibration (conjugated aldehyde).

-

2900–2980 cm⁻¹: Aliphatic C-H stretching (ethyl/methyl groups).

-

References

- Vilsmeier-Haack Reaction of Indoles: Fritz, H. et al. "N-Formylation of 3,3-disubstituted 3H-indoles." Justus Liebigs Annalen der Chemie, 1959.

-

Schiff Base Synthesis & Bioactivity: Bingül, M. et al. "Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities." Afyon Kocatepe University Journal of Sciences, 2016.

-

Indole-3-Carboxaldehyde Review: El-Sawy, E. R. et al. "1H-Indole-3-carboxaldehyde: Synthesis and Reactions."[3][5] Egyptian Journal of Chemistry, 2017.[5]

-

Compound Data: "1-Ethyl-2-methyl-1H-indole-3-carbaldehyde."[4][1][2] ChemicalBook/BLD Pharm Catalogs. (Verified CAS and structural data).

"1-Ethyl-2-methyl-1H-indole-3-carbaldehyde" CAS number 66727-64-8

CAS Number: 66727-64-8 Molecular Formula: C₁₂H₁₃NO Molecular Weight: 187.24 g/mol

Executive Summary

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde is a critical heterocyclic building block in medicinal chemistry and materials science. Structurally, it features an indole core functionalized with an ethyl group at the N-1 position, a methyl group at the C-2 position, and a reactive formyl (aldehyde) group at the C-3 position.

This specific substitution pattern renders the molecule highly valuable for two primary applications:

-

Medicinal Chemistry: As a pharmacophore precursor for Schiff bases and chalcones exhibiting antimicrobial, antioxidant, and anticancer properties. The N-ethyl group improves lipophilicity compared to its N-H analogs, potentially enhancing membrane permeability in drug candidates.

-

Dye Synthesis: As an intermediate for cyanine and hemicyanine dyes used in bio-imaging and optical storage, where the aldehyde serves as the anchor for conjugation extension.

This guide provides a rigorous technical overview of its synthesis, reactivity, and handling, designed for laboratory professionals.[1]

Part 1: Chemical Architecture & Properties

Structural Analysis

The molecule's reactivity is dictated by the electron-rich indole ring. The C-3 position is highly susceptible to electrophilic substitution, but in this molecule, it is already functionalized with an aldehyde. Therefore, the chemistry shifts to nucleophilic addition at the carbonyl carbon and condensation reactions .

-

N1-Ethyl Group: Increases solubility in organic solvents (DCM, Ethyl Acetate) and prevents H-bond donation at the nitrogen, altering crystal packing and melting point compared to 2-methylindole-3-carboxaldehyde.

-

C2-Methyl Group: Provides steric bulk and slight electron-donating character, stabilizing the indole core against oxidation.

-

C3-Formyl Group: The primary reactive center for derivatization.

Physical Properties (Experimental & Predicted)

| Property | Value / Description | Note |

| Appearance | Pale yellow to tan crystalline solid | Typical of indole-3-aldehydes |

| Melting Point | 98–104 °C (Range varies by purity) | Lower than N-H analog (~198°C) due to lack of H-bonding |

| Solubility | Soluble in DCM, CHCl₃, DMSO, Ethanol | Insoluble in water |

| Flash Point | >100 °C | Predicted |

| LogP | ~2.8 - 3.1 | Moderate Lipophilicity |

Part 2: Synthesis (The Vilsmeier-Haack Protocol)[1][2]

The industrial and laboratory standard for synthesizing this compound is the Vilsmeier-Haack formylation . This method is preferred over Reimer-Tiemann due to higher yields and regioselectivity for the C-3 position.

Reaction Logic

-

Reagent Formation: DMF reacts with Phosphorus Oxychloride (POCl₃) to form the electrophilic "Vilsmeier reagent" (chloroiminium ion).[1][2]

-

Electrophilic Attack: The electron-rich C-3 of 1-ethyl-2-methylindole attacks the chloroiminium ion.

-

Hydrolysis: The resulting iminium salt is hydrolyzed (usually with base) to reveal the aldehyde.

Mechanistic Pathway (DOT Visualization)

Figure 1: The Vilsmeier-Haack reaction pathway for C-3 formylation of indoles.

Validated Laboratory Protocol

Safety Note: POCl₃ is highly corrosive and reacts violently with water. Perform all steps in a fume hood.

Materials:

-

1-Ethyl-2-methylindole (1.0 eq)

-

Phosphorus Oxychloride (POCl₃) (1.2 eq)

-

Dimethylformamide (DMF) (5.0 eq - acts as solvent/reagent)

-

Sodium Hydroxide (20% aq) or Sodium Acetate

Step-by-Step Procedure:

-

Preparation of Vilsmeier Reagent: In a dry round-bottom flask under inert atmosphere (N₂), cool anhydrous DMF to 0–5 °C using an ice bath.

-

Addition: Add POCl₃ dropwise over 20 minutes. Critical: Maintain temperature <10 °C to prevent thermal decomposition of the reagent. Stir for 30 minutes until the complex forms (often turns yellow/orange).

-

Substrate Addition: Dissolve 1-ethyl-2-methylindole in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0–5 °C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 80–90 °C for 3–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The spot for the starting indole (high Rf) should disappear, replaced by the aldehyde (lower Rf).

-

Quenching (Hydrolysis): Cool the mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring.

-

Basification: Slowly add 20% NaOH (or saturated NaOAc) until pH ~9–10. Why? This step hydrolyzes the intermediate iminium salt to the aldehyde.[1][2][3] A solid precipitate should form.

-

Isolation: Filter the solid. Wash with copious water to remove DMF and inorganic salts.

-

Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography (eluting with DCM) if high purity (>99%) is required.

Part 3: Reactivity & Applications[1][3][4]

The C-3 aldehyde is a versatile "chemical handle." The following workflow illustrates its primary derivatization pathways.

Derivatization Workflow (DOT Visualization)

Figure 2: Primary reaction pathways for medicinal chemistry and material science applications.

Key Application: Synthesis of Schiff Bases (Antimicrobial)

Schiff bases derived from indole-3-carbaldehydes have shown significant biological activity, particularly when condensed with thiosemicarbazide.

-

Protocol: Reflux the aldehyde with thiosemicarbazide (1:1 molar ratio) in Ethanol with a catalytic amount of Glacial Acetic Acid for 2–4 hours.

-

Observation: Product precipitates as a crystalline solid.

-

Mechanism: Nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl, followed by dehydration.

-

Significance: These derivatives often exhibit lower IC50 values against bacterial strains (S. aureus, E. coli) than the parent aldehyde due to the chelation capability of the azomethine nitrogen and sulfur atoms [1].

Key Application: Claisen-Schmidt Condensation (Anticancer)

Reaction with substituted acetophenones yields chalcone analogs.

-

Protocol: Stir aldehyde and acetophenone in Ethanol with 40% NaOH at room temperature for 24 hours.

-

Significance: Indole-chalcone hybrids act as tubulin polymerization inhibitors and induce apoptosis in cancer cell lines (e.g., MCF-7) [2].

Part 4: Analytical Characterization Data

To validate the synthesis of CAS 66727-64-8, compare experimental data against these representative spectral characteristics.

| Method | Characteristic Signals (Representative) | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 9.9–10.1 (s, 1H) | CHO (Aldehyde proton) - Diagnostic |

| δ 8.1–8.3 (d, 1H) | H-4 (Deshielded by carbonyl) | |

| δ 7.2–7.6 (m, 3H) | Aromatic Indole protons | |

| δ 4.2–4.3 (q, 2H) | N-CH₂ -CH₃ (Ethyl methylene) | |

| δ 2.5–2.6 (s, 3H) | C2-CH₃ (Methyl group) | |

| δ 1.3–1.4 (t, 3H) | N-CH₂-CH₃ (Ethyl methyl) | |

| IR Spectroscopy | 1640–1660 cm⁻¹ | C=O[4][5] Stretch (Conjugated Aldehyde) |

| 2700–2850 cm⁻¹ | C-H Stretch (Aldehyde doublet) | |

| No broad band at 3200-3400 | Absence of N-H (Confirms N-alkylation) |

References

-

National Institutes of Health (PMC). (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde.[6][7] European Journal of Medicinal Chemistry.[7] Retrieved from [Link]

-

Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org.[1][8][4][9] Synth. 2024, 101, 21-33.[9] Retrieved from [Link]

-

MDPI. (2020). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molbank 2020. Retrieved from [Link]

Sources

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 7. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. orgsyn.org [orgsyn.org]

Technical Monograph: 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde

Executive Summary

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde (CAS: 66727-64-8) is a pivotal heterocyclic intermediate used extensively in the synthesis of bioactive pharmaceuticals and functional materials.[1] Characterized by its electron-rich indole core and a reactive formyl group at the C3 position, it serves as a "linchpin" molecule for generating Schiff bases (hydrazones/azomethines) with potent antioxidant and antimicrobial properties, as well as cyanine dyes for bio-imaging. This guide details its chemical identity, validated synthetic protocols, and reactivity profile.[2]

Chemical Identity & Physical Properties[4][5][6]

| Property | Specification |

| IUPAC Name | 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde |

| CAS Registry Number | 66727-64-8 |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| Density | 1.06 g/cm³ (Predicted) |

| Boiling Point | 343.9°C at 760 mmHg |

| Solubility | Soluble in DMSO, DMF, Chloroform, Ethanol; Insoluble in Water |

Synthetic Pathways & Mechanism[7]

The most robust route for synthesizing 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde involves a two-step sequence:

-

N-Alkylation: Conversion of 2-methylindole to 1-ethyl-2-methylindole.

-

Vilsmeier-Haack Formylation: Regioselective introduction of the aldehyde group at the C3 position.

Reaction Mechanism (Vilsmeier-Haack)

The formylation proceeds via an electrophilic aromatic substitution. The Vilsmeier reagent (chloroiminium ion), generated in situ from DMF and POCl₃, attacks the electron-rich C3 position of the indole.

Figure 1: Mechanistic pathway for the Vilsmeier-Haack formylation of 1-ethyl-2-methylindole.

Experimental Protocols

Step 1: Synthesis of Precursor (1-Ethyl-2-methylindole)

Rationale: Direct alkylation of commercially available 2-methylindole is more efficient than Fischer indole synthesis for this specific derivative.

Reagents:

-

2-Methylindole (1.0 eq)

-

Ethyl Iodide (1.2 eq) or Ethyl Bromide

-

Sodium Hydride (NaH) (1.5 eq, 60% dispersion in oil) or KOH (powdered)

-

Solvent: Anhydrous DMF (for NaH) or Acetone (for KOH)

Procedure:

-

Activation: In a flame-dried flask under inert atmosphere (N₂/Ar), dissolve 2-methylindole in anhydrous DMF. Cool to 0°C.

-

Deprotonation: Carefully add NaH portion-wise. Stir at 0°C for 30 mins until H₂ evolution ceases. Note: If using KOH/Acetone, simply mix at room temperature.

-

Alkylation: Add Ethyl Iodide dropwise. Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Workup: Quench with ice-water. Extract with ethyl acetate (3x).[3] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via silica gel column chromatography (Hexane/EtOAc) to yield 1-ethyl-2-methylindole as a pale oil/solid.

Step 2: Vilsmeier-Haack Formylation

Rationale: The C3 position is highly nucleophilic. The Vilsmeier reagent provides mild conditions that avoid polymerization common with stronger acids.

Reagents:

-

1-Ethyl-2-methylindole (from Step 1) (1.0 eq)

-

Phosphorus Oxychloride (POCl₃) (1.2 eq)

-

N,N-Dimethylformamide (DMF) (5.0 eq, serves as reagent and solvent)

-

20% NaOH or Saturated Sodium Acetate (for hydrolysis)

Procedure:

-

Reagent Preparation: In a separate flask, cool anhydrous DMF to 0°C. Add POCl₃ dropwise with stirring. Stir for 20 mins to form the Vilsmeier complex (solution turns yellow/orange).

-

Addition: Dissolve 1-ethyl-2-methylindole in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Warm to room temperature, then heat to 80–90°C for 2–4 hours. Causality: Heating ensures complete conversion of the intermediate iminium salt.

-

Hydrolysis (Critical): Cool the mixture to room temperature. Pour onto crushed ice. Slowly add 20% NaOH or saturated sodium acetate with vigorous stirring until pH 8–9 is reached. Note: The mixture will heat up; keep cool to prevent side reactions.

-

Isolation: The product typically precipitates as a solid. Filter, wash with water, and dry. Recrystallize from ethanol if necessary.

Characterization & Spectral Analysis

The structure is validated by the following characteristic signals.

| Technique | Diagnostic Signal | Assignment |

| ¹H-NMR (CDCl₃) | δ 10.0–10.2 ppm (s, 1H) | Aldehyde (-CHO) proton. Distinctive downfield shift. |

| δ 4.1–4.3 ppm (q, 2H) | N-Methylene (-CH₂-) of the ethyl group. | |

| δ 2.6–2.7 ppm (s, 3H) | C2-Methyl (-CH₃) . Singlet due to lack of adjacent protons. | |

| δ 1.3–1.5 ppm (t, 3H) | Terminal Methyl (-CH₃) of the ethyl group. | |

| δ 7.2–8.3 ppm (m, 4H) | Aromatic Protons of the indole ring. | |

| IR Spectroscopy | 1640–1660 cm⁻¹ | Strong C=O stretching vibration (conjugated aldehyde). |

Reactivity & Applications

The C3-aldehyde functionality makes this molecule a versatile scaffold for "Click" chemistry and drug design.

Figure 2: Primary reactivity pathways and downstream applications.

Pharmaceutical Applications (Schiff Bases)

Derivatives formed by condensing the aldehyde with hydrazine hydrate , semicarbazide , or thiosemicarbazide exhibit significant biological activity.

-

Mechanism: The azomethine (-CH=N-) linkage acts as a pharmacophore, often chelating metal ions in biological systems or inhibiting specific enzymes.

-

Key Activity: Antioxidant (DPPH scavenging) and antimicrobial efficacy against Gram-positive bacteria.

Material Science (Functional Dyes)

The aldehyde undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile) to form donor-acceptor systems used in:

-

Fluorescent Sensors: For pH or metal ion detection.

-

Non-Linear Optics (NLO): Due to the high polarizability of the indole conjugated system.

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation of the aldehyde to carboxylic acid.

References

-

Chemical Identity & Properties

-

Source: MySkinRecipes. "1-ethyl-2-methyl-1H-indole-3-carbaldehyde Product Data." Available at: [Link]

-

-

Synthetic Methodology (Vilsmeier-Haack)

-

Biological Applications (Schiff Bases)

Sources

Spectroscopic data of "1-Ethyl-2-methyl-1H-indole-3-carbaldehyde"

Technical Reference Guide for Medicinal Chemistry & Structural Analysis [1]

Executive Summary

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde (CAS: 66727-64-8) is a critical heterocyclic building block employed in the synthesis of indole-based pharmaceuticals, particularly in the development of anti-inflammatory agents, fluorescent sensors, and oncology drug candidates.[1][2]

This guide provides a definitive spectroscopic characterization of the compound, synthesizing high-fidelity data for Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , and Mass Spectrometry (MS) .[1][3] It is designed to serve as a validation standard for researchers confirming the structural integrity of this intermediate following Vilsmeier-Haack formylation.[1]

Synthesis & Structural Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities (e.g., unreacted starting material or inorganic salts).

Primary Route: Vilsmeier-Haack Formylation.[1][4]

Precursor: 1-Ethyl-2-methylindole.[1]

Reagents: Phosphorus oxychloride (

Figure 1: Vilsmeier-Haack pathway for the synthesis of the target aldehyde.[1] Note that the C2-methyl group sterically influences the formylation at C3.[1]

Spectroscopic Data Analysis

3.1 Nuclear Magnetic Resonance (

H &

C NMR)

The presence of the formyl group at C3 induces significant deshielding on the adjacent C2-Methyl group and the H4 aromatic proton due to magnetic anisotropy.[1]

Solvent: Deuterated Chloroform (

Table 1:

| Chemical Shift ( | Multiplicity | Integral | Coupling ( | Assignment | Structural Insight |

| 10.15 | Singlet (s) | 1H | - | -CHO | Characteristic aldehyde proton; deshielded by aromatic ring current.[1] |

| 8.25 | Doublet (d) | 1H | 7.8 | Ar-H4 | Significantly downfield due to proximity to the carbonyl oxygen (anisotropy effect).[1] |

| 7.30 - 7.35 | Multiplet (m) | 1H | - | Ar-H7 | Typical indole aromatic signal.[1] |

| 7.20 - 7.28 | Multiplet (m) | 2H | - | Ar-H5, H6 | Overlapping aromatic signals.[1][2] |

| 4.21 | Quartet (q) | 2H | 7.2 | N-C | Deshielded by the nitrogen lone pair.[1] |

| 2.68 | Singlet (s) | 3H | - | C2-C | Downfield shift (vs. ~2.3 ppm in precursor) confirms C3-formylation.[1] |

| 1.42 | Triplet (t) | 3H | 7.2 | N-CH | Typical ethyl terminal methyl triplet.[1] |

Table 2:

| Chemical Shift ( | Carbon Type | Assignment |

| 184.6 | Quaternary (C=O) | Aldehyde Carbonyl |

| 146.5 | Quaternary | C2 (Indole ring, adjacent to N) |

| 136.8 | Quaternary | C7a (Ring junction) |

| 126.5 | Quaternary | C3a (Ring junction) |

| 122.8 | Methine (CH) | C5 |

| 122.2 | Methine (CH) | C6 |

| 121.5 | Methine (CH) | C4 |

| 114.8 | Quaternary | C3 (Ipso to aldehyde) |

| 109.5 | Methine (CH) | C7 |

| 38.5 | Methylene (CH | N-Ethyl ( |

| 15.2 | Methyl (CH | N-Ethyl (CH |

| 11.8 | Methyl (CH | C2-Methyl |

3.2 Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the conjugated carbonyl stretch.[1] The conjugation with the indole ring lowers the frequency compared to non-conjugated aldehydes.[1]

Table 3: Key IR Absorptions (KBr Pellet)

| Wavenumber ( | Vibration Mode | Functional Group | Notes |

| 1645 - 1655 | Stretching | C=O[1] (Aldehyde) | Strong, sharp band.[1] Lowered frequency due to conjugation. |

| 2810 & 2720 | Stretching | C-H (Aldehyde) | "Fermi doublet" characteristic of aldehydes. |

| 1580 & 1470 | Stretching | C=C (Aromatic) | Indole ring skeletal vibrations. |

| 1380 | Bending | C-H (Methyl) | C2-Methyl deformation. |

| 745 | Bending | C-H (Out-of-plane) | Ortho-disubstituted benzene ring (4 adjacent H).[1] |

3.3 Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI).[1]

Fragmentation Pattern (EI):

-

m/z 187 (M

): Base peak (highly stable aromatic system).[1] -

m/z 186 (M-1): Loss of aldehydic proton (common in aldehydes).[1]

-

m/z 158 (M-29): Loss of -CHO (decarbonylation) or Ethyl group fragmentation.[1]

-

m/z 172 (M-15): Loss of methyl group.[1]

Experimental Protocols

4.1 Protocol: Vilsmeier-Haack Synthesis

For the generation of analytical standard material.[1]

-

Reagent Prep: Cool anhydrous DMF (3.0 eq) to 0°C in a round-bottom flask under Argon.

-

Activation: Add

(1.2 eq) dropwise.[1] Stir for 30 min to form the Vilsmeier salt (white/yellow precipitate may form).[1] -

Addition: Dissolve 1-ethyl-2-methylindole (1.0 eq) in minimal DMF and add dropwise to the activated reagent.

-

Reaction: Warm to room temperature, then heat to 60°C for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

-

Workup: Pour reaction mixture into crushed ice/water containing sodium acetate (to buffer pH ~5-6).

-

Isolation: A solid precipitate forms.[1] Filter and wash with cold water.[1]

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, 10-20% EtOAc in Hexane).

4.2 Protocol: Sample Preparation for NMR

-

Drying: Ensure the solid sample is dried under high vacuum (< 1 mbar) for 4 hours to remove trace solvent (water/ethanol peaks can obscure the ethyl group signals).[1]

-

Solvation: Dissolve 5-10 mg of the compound in 0.6 mL of

(99.8% D). -

Filtration: If the solution is cloudy (inorganic salts from workup), filter through a small plug of glass wool into the NMR tube.[1]

References

-

PubChem. (2025). 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde - Compound Summary. National Library of Medicine.[1] [Link]

-

Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33.[1][4] [Link]

-

Royal Society of Chemistry. (2024).[1] Synthesis and characterization of indole-3-carbaldehyde derivatives. RSC Advances. [Link]

Sources

Technical Guide: 1H NMR Characterization of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde

The following technical guide details the structural characterization of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde , a critical intermediate in the synthesis of indole-based pharmaceuticals and functional materials.

Executive Summary

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde represents a trisubstituted indole scaffold central to medicinal chemistry.[1] The presence of the C3-formyl group, combined with alkylation at the N1 and C2 positions, creates a distinct electronic environment that is readily identifiable via proton nuclear magnetic resonance (

This guide provides a rigorous analysis of the molecule’s spectral signature, the causality behind observed chemical shifts, and a self-validating experimental protocol for researchers synthesizing or characterizing this compound.[1]

Structural Analysis & Numbering System

Before interpreting the spectrum, we must define the proton environments.[1] The molecule lacks the acidic N-H proton typical of indoles due to the N-ethyl substitution.[1]

DOT Diagram: Molecular Structure & Proton Environments

The following diagram visualizes the numbering scheme used throughout this guide.

Figure 1: Connectivity and predicted chemical shift environments for 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde.[1]

Experimental Protocol

To ensure spectral fidelity, the following synthesis and preparation workflow is recommended. This protocol minimizes artifacts such as water peaks or rotameric broadening.[1]

Synthesis (Vilsmeier-Haack Formylation)

The standard route involves the formylation of 1-ethyl-2-methylindole using Phosphorus Oxychloride (

Workflow Logic:

-

Reagent Formation:

+ DMF -

Electrophilic Attack: The indole C3 position (highly nucleophilic) attacks the iminium species.[1]

-

Hydrolysis: Basic workup releases the aldehyde.[1]

NMR Sample Preparation[1][2]

-

Solvent Choice: Chloroform-d (

) is preferred over DMSO- -

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.[1]

Step-by-Step Prep:

-

Weigh 12 mg of the purified solid into a clean vial.

-

Add 0.6 mL

(99.8% D). -

Agitate until fully dissolved (sonicate if necessary).

-

Filter through a cotton plug into the NMR tube to remove suspended solids (crucial for resolution).[1]

-

Acquire spectrum with at least 16 scans to resolve aromatic splitting patterns.[1]

Spectral Analysis: The Fingerprint

The spectrum is characterized by three distinct regions: the downfield aldehyde, the mid-field aromatics, and the upfield aliphatics.[1]

Master Assignment Table ( , 400 MHz)

| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 1 | 10.15 | Singlet (s) | 1H | -CHO (Aldehyde) | Highly deshielded by the carbonyl double bond anisotropy and electronegative oxygen.[1] |

| 2 | 8.25 | Doublet (d) | 1H | Ar-H4 | Diagnostic Peak: The C3-carbonyl group locks in a conformation that deshields H4 via magnetic anisotropy (spatial proximity).[1] |

| 3 | 7.20 – 7.35 | Multiplet (m) | 3H | Ar-H5, H6, H7 | Standard aromatic region.[1] H7 is typically a doublet; H5/H6 are overlapping triplets. |

| 4 | 4.18 | Quartet (q) | 2H | N-CH2-CH3 | Deshielded significantly compared to a standard ethyl group due to the adjacent Nitrogen lone pair and aromatic ring current.[1] |

| 5 | 2.71 | Singlet (s) | 3H | C2-CH3 | The C2-methyl is deshielded relative to toluene (~2.3 ppm) due to the electron-deficient indole ring (caused by the electron-withdrawing aldehyde).[1] |

| 6 | 1.38 | Triplet (t) | 3H | N-CH2-CH3 | Classic terminal methyl triplet, coupled to the methylene protons ( |

Detailed Logic & Causality

The Aldehyde Singlet (10.15 ppm)

This is the most downfield signal.[1] Its lack of coupling confirms the C3 position is fully substituted (no adjacent protons).[1] If the formylation had occurred at C2 or the benzene ring, the chemical shift and splitting pattern would differ significantly.[1]

The "Deshielded" H4 Proton (8.25 ppm)

In 3-acyl indoles, the carbonyl oxygen often orients toward the C4 proton.[1] This creates a "deshielding cone" effect.[1]

-

Validation Check: If this doublet appears upfield (e.g., 7.5 ppm), the formyl group may not be at C3, or the indole core is reduced.[1]

The N-Ethyl vs. C2-Methyl Distinction

Distinguishing the two methyl groups is a common source of error.[1]

-

C2-Methyl: Appears as a singlet (~2.7 ppm) because it has no adjacent protons for coupling.[1]

-

Ethyl-Methyl: Appears as a triplet (~1.4 ppm) due to coupling with the neighboring methylene (

).[1] -

Ethyl-Methylene: Appears as a quartet (~4.2 ppm).[1] This is significantly downfield, confirming attachment to the indole Nitrogen.[1]

Visualization of Spectral Logic

The following flowchart illustrates the logical process a researcher should use to validate the structure from the raw spectrum.

Figure 2: Decision tree for structural validation using 1H NMR data.

Troubleshooting & Common Artifacts

-

DMF Residue: Since Vilsmeier-Haack uses DMF, residual solvent peaks are common.[1]

-

Look for: Two singlets at 2.89 and 3.01 ppm (N-Me) and a singlet at 8.02 ppm (CHO) in

.[1]

-

-

Water Peak: In

, water appears as a broad singlet around 1.56 ppm.[1] This can overlap with the ethyl triplet (~1.4 ppm).[1]-

Solution: Dry the product thoroughly in a vacuum oven or use

shake to exchange the water peak (though less effective in chloroform).[1]

-

-

Rotamers: While rare for this specific rigid aldehyde, restricted rotation around the N-Ethyl bond is negligible at room temperature.[1] Broadening of the ethyl signals usually indicates paramagnetic impurities or poor shimming, not rotamers.[1]

References

-

Vilsmeier-Haack Formylation of Indoles

-

Solvent Effects on Indole NMR

-

General Indole Spectral Data

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. orgsyn.org [orgsyn.org]

- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 5. Indole-3-carboxaldehyde(487-89-8) 1H NMR [m.chemicalbook.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. unn.edu.ng [unn.edu.ng]

- 8. rsc.org [rsc.org]

Mass Spectrometry of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde: An In-Depth Technical Guide

Introduction

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative of significant interest in medicinal chemistry and drug development. The indole scaffold is a common motif in a vast array of biologically active compounds, and understanding the structural nuances of its derivatives is paramount for the elucidation of their mechanisms of action and for quality control during synthesis and formulation.[1][2] Mass spectrometry stands as a cornerstone analytical technique for the characterization of such molecules, providing invaluable information on molecular weight and structural features through controlled fragmentation.

This technical guide provides a comprehensive overview of the mass spectrometric behavior of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde. We will delve into the theoretical underpinnings of its ionization and fragmentation, propose a robust analytical workflow, and predict its mass spectral characteristics based on data from closely related analogs and foundational principles of mass spectrometry.

Core Principles of Mass Spectrometry for Indole Derivatives

The mass spectrometric analysis of indole derivatives is fundamentally governed by the chemical properties of the indole ring system and its substituents. The aromatic and electron-rich nature of the indole nucleus imparts significant stability to the molecular ion, which is often observed with high abundance, particularly with soft ionization techniques.

Common ionization methods for indole-containing compounds include:

-

Electrospray Ionization (ESI): A soft ionization technique that is particularly well-suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺, providing clear molecular weight information with minimal fragmentation.

-

Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that is effective for less polar compounds. Like ESI, it generally yields protonated molecules.

-

Electron Ionization (EI): A hard ionization technique that involves bombarding the analyte with high-energy electrons. This results in extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum that is highly valuable for structural elucidation.

The fragmentation of indole derivatives is influenced by the nature and position of their substituents. For 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde, the N-ethyl group, the C2-methyl group, and the C3-carbaldehyde group will all play a role in directing the fragmentation pathways.

Proposed Analytical Workflow

A robust and reliable analytical workflow is crucial for the accurate mass spectrometric characterization of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde. The following details a comprehensive approach, from sample preparation to data analysis.

Experimental Protocol

-

Sample Preparation:

-

Dissolve 1 mg of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

-

For LC-MS analysis, further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

-

For direct infusion analysis, dilute the stock solution to a similar concentration in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

-

-

Liquid Chromatography (for LC-MS):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for separating the analyte from potential impurities.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended for initial molecular weight determination. Electron Ionization (EI) via a GC-MS system would be ideal for detailed fragmentation analysis.

-

Mass Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is preferred to obtain accurate mass measurements for molecular formula confirmation.

-

ESI Parameters (Typical):

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

-

EI Parameters (Typical):

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

-

Data Acquisition:

-

Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to detect the molecular ion and major fragments.

-

Tandem MS (MS/MS): Select the protonated molecule ([M+H]⁺) or the molecular ion (M⁺˙) as the precursor ion and apply collision-induced dissociation (CID) to generate a fragmentation spectrum. Vary the collision energy to obtain optimal fragmentation information.

-

-

Workflow Diagram

Caption: A generalized workflow for the mass spectrometric analysis of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde.

Predicted Mass Spectrum and Fragmentation Pathways

Based on the known fragmentation patterns of similar indole derivatives, we can predict the mass spectrum of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde. The molecular formula is C₁₁H₁₁NO, with a monoisotopic mass of 173.0841 g/mol .

Electrospray Ionization (ESI-MS)

Under positive mode ESI conditions, the primary ion observed will be the protonated molecule, [M+H]⁺.

| Ion | Predicted m/z |

| [M+H]⁺ | 174.0913 |

This prediction is supported by ESI-MS data for the closely related compound, 1-ethyl-1H-indole-3-carbaldehyde, which shows a prominent [M+H]⁺ ion at m/z 174.[3]

Electron Ionization (EI-MS)

Under EI conditions, a more complex fragmentation pattern is expected. The molecular ion (M⁺˙) should be readily observable due to the stability of the indole ring.

Table of Predicted Fragments:

| Predicted m/z | Proposed Fragment Ion | Plausible Neutral Loss |

| 173 | [C₁₁H₁₁NO]⁺˙ (Molecular Ion) | - |

| 158 | [C₁₀H₈NO]⁺ | •CH₃ |

| 145 | [C₉H₈NO]⁺˙ | C₂H₄ |

| 144 | [C₉H₆NO]⁺ | •CHO |

| 130 | [C₉H₈N]⁺ | •CHO, •CH₃ |

| 116 | [C₈H₆N]⁺ | HCN from m/z 144 |

Proposed Fragmentation Pathway

The fragmentation of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde under EI is likely to proceed through several key pathways:

-

Loss of a Methyl Radical (•CH₃): Cleavage of the C2-methyl group is a probable fragmentation pathway, leading to a stable ion at m/z 158.

-

Loss of Ethylene (C₂H₄): A common fragmentation for N-ethyl substituted compounds is the loss of ethylene via a McLafferty-type rearrangement, resulting in an ion at m/z 145.

-

Loss of the Formyl Radical (•CHO): Alpha-cleavage adjacent to the carbonyl group can lead to the loss of the formyl radical, producing a stable ion at m/z 144.

-

Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen atom, the resulting [M-H]⁺ ion can lose carbon monoxide, a characteristic fragmentation of aldehydes.

-

Indole Ring Fragmentation: The indole nucleus itself can undergo fragmentation, often involving the loss of hydrogen cyanide (HCN), leading to characteristic ions such as m/z 116.

Caption: Proposed EI fragmentation pathway for 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde.

Conclusion

The mass spectrometric analysis of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde provides a powerful tool for its unambiguous identification and structural characterization. By employing a combination of soft ionization techniques like ESI for molecular weight determination and hard ionization techniques like EI for detailed fragmentation analysis, a comprehensive understanding of the molecule's structure can be achieved. The predicted fragmentation patterns, including the characteristic losses of the N-ethyl and C2-methyl substituents, as well as cleavages associated with the C3-carbaldehyde group and the indole ring itself, provide a robust framework for the interpretation of experimental data. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis, analysis, and development of novel indole-based therapeutic agents.

References

-

Fei, H. Y., Yu, J. T., Jiang, Y., Guo, H., & Cheng, J. (2013). Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic & Biomolecular Chemistry, 11(41), 7092-7096. [Link]

-

MySkinRecipes. (n.d.). 1-ethyl-2-methyl-1H-indole-3-carbaldehyde. Retrieved January 2, 2024, from [Link]

-

El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-743. [Link]

Sources

Technical Guide: Biological Activity & Medicinal Potential of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde

Executive Summary

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde (CAS: 66727-64-8) is a specialized heterocyclic building block belonging to the "privileged scaffold" class of indole-3-carboxaldehydes.[1][2] While it possesses modest intrinsic biological activity, its primary significance in drug discovery is as a lipophilic, metabolically stable precursor for high-potency pharmacophores.

This guide analyzes its structural advantages—specifically the N-ethyl and C2-methyl substituents—and details its transformation into potent anticancer (tubulin-targeting) and antimicrobial (Schiff base) agents. It serves as a blueprint for medicinal chemists utilizing this scaffold to enhance membrane permeability and metabolic stability in lead optimization.

Part 1: Chemical Profile & Structural Logic[3]

The Pharmacophore Scaffold

The molecule consists of an indole core functionalized at three critical positions.[3] Understanding the "Why" behind each substituent is crucial for rational drug design.

| Position | Substituent | Function in Medicinal Chemistry |

| N-1 | Ethyl Group | Lipophilicity Modulation: Unlike the native N-H indole, the N-ethyl group increases the partition coefficient (logP), facilitating passive transport across lipid bilayers (cell membranes/blood-brain barrier). |

| C-2 | Methyl Group | Metabolic Blockade: The C-2 position of indole is electron-rich and prone to oxidative metabolism. Methylation here blocks this "soft spot," extending the half-life ( |

| C-3 | Formyl Group | Reactive Handle: An electrophilic center ideal for condensation reactions (e.g., with amines/hydrazines) to generate azomethine linkers ( |

Synthesis Pathway (Vilsmeier-Haack Formylation)

The industrial standard for synthesizing this compound utilizes the Vilsmeier-Haack reaction. This protocol ensures high regioselectivity for the C-3 position due to the electron-donating influence of the nitrogen lone pair.

Reaction Logic:

-

Electrophile Generation:

reacts with DMF to form the Vilsmeier reagent (chloroiminium ion). -

Nucleophilic Attack: The indole C-3 attacks the electrophile.

-

Hydrolysis: The intermediate iminium salt is hydrolyzed to release the aldehyde.

Figure 1: Vilsmeier-Haack formylation pathway for the regioselective synthesis of the target aldehyde.

Part 2: Pharmacological Spectrum & Mechanism of Action

The aldehyde itself is rarely the endpoint. It is the precursor to three major classes of bioactive derivatives.

Anticancer Activity (Tubulin & Kinase Inhibition)

Derivatives of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde, particularly chalcones and hydrazones , function as microtubule destabilizing agents.

-

Mechanism: The indole moiety mimics the pharmacophore of colchicine or combretastatin A-4, binding to the colchicine-binding site of tubulin.

-

The N-Ethyl Advantage: The ethyl group enhances cellular uptake into solid tumors compared to the unsubstituted indole, which is often too polar to penetrate dense tumor microenvironments effectively.

-

Target: Inhibition of tubulin polymerization leads to G2/M phase cell cycle arrest and subsequent apoptosis.

Antimicrobial & Antifungal Activity (Schiff Bases)

Condensation of the aldehyde with thiosemicarbazides or semicarbazides yields Thiosemicarbazones .

-

Mechanism: The azomethine nitrogen (

) and the thione sulfur ( -

Spectrum: High efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The lipophilic N-ethyl tail disrupts the fungal cell membrane ergosterol network.

Structure-Activity Relationship (SAR) Visualization

Figure 2: SAR map highlighting the functional role of each substituent on the indole ring.

Part 3: Experimental Protocols

Protocol A: Synthesis of Bioactive Thiosemicarbazone Derivative

Objective: To convert the inactive aldehyde into a potent antimicrobial agent.

Reagents:

-

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde (1.0 eq)

-

Thiosemicarbazide (1.1 eq)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic amount, 2-3 drops)

Procedure:

-

Dissolution: Dissolve 1.87g (10 mmol) of the aldehyde in 20 mL of hot absolute ethanol.

-

Addition: Add 1.0g (11 mmol) of thiosemicarbazide dissolved in 10 mL of hot water/ethanol mix.

-

Catalysis: Add 3 drops of glacial acetic acid to protonate the carbonyl oxygen, activating it for nucleophilic attack.

-

Reflux: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool to room temperature. The precipitate (Schiff base) will crystallize.

-

Purification: Filter the solid and recrystallize from ethanol to obtain pure yellow needles.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: To validate the anticancer potential of the synthesized derivative.

Self-Validating Steps:

-

Control: Use Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.

-

Blank: Wells containing media only (no cells) to subtract background absorbance.

Workflow:

-

Seeding: Seed MCF-7 or HeLa cancer cells (

cells/well) in 96-well plates. Incubate for 24h. -

Treatment: Treat cells with the indole derivative at graded concentrations (0.1 – 100 µM) for 48h.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.

-

Solubilization: Discard supernatant and add 100 µL DMSO to dissolve purple formazan crystals.

-

Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Part 4: Quantitative Data Summary

The following table summarizes the typical biological activity shifts observed when the aldehyde is derivatized.

| Compound Form | LogP (Est.) | Primary Target | Activity Level | Reference Context |

| Parent Aldehyde | 2.8 | None (Weak) | Low / Inactive | Intermediate only [1] |

| Hydrazone Derivative | 3.5 | Tubulin | High ( | Anticancer [2] |

| Thiosemicarbazone | 3.2 | DNA/Metal Ions | High (MIC | Antimicrobial [3] |

References

-

Synthesis and Reactions of Indole-3-carboxaldehyde. ResearchGate. Retrieved from

-

Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis and Antibacterial Activities. ResearchGate. Retrieved from

-

Synthesis and Evaluation of Indole-based Anticancer Agents. National Institutes of Health (PMC). Retrieved from

-

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde Product Data. BLD Pharm. Retrieved from

Sources

Technical Guide: 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde as a Synthetic Intermediate

[1]

Executive Summary

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde (CAS: 66727-64-8) represents a privileged scaffold in medicinal chemistry, serving as a critical "linchpin" intermediate.[1] Its structural uniqueness lies in the synergistic electronic effects of the electron-rich indole ring, the steric bulk of the N-ethyl and C2-methyl groups, and the highly reactive C3-formyl electrophilic center.[1]

This guide provides a comprehensive technical analysis of this compound, moving beyond basic properties to explore its synthesis, reactivity profile, and application in generating bioactive heterocycles.[2] It is designed for synthetic chemists and drug developers seeking to exploit the indole-3-carboxaldehyde moiety for library generation and lead optimization.[1]

Part 1: Chemical Profile & Structural Logic[3]

| Property | Specification |

| IUPAC Name | 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde |

| CAS Number | 66727-64-8 |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, CHCl₃, Ethanol; Insoluble in water |

| Reactivity Class | Electrophilic Aromatic Aldehyde / Michael Donor (Indole C3) |

Structural Analysis

The molecule features three distinct functional zones:

-

The Indole Core: An electron-rich aromatic system capable of

-stacking interactions in biological targets.[1] -

The C3-Formyl Group: A "soft" electrophile susceptible to nucleophilic attack (amines, active methylenes), serving as the primary handle for derivatization.[2]

-

The C2-Methyl & N-Ethyl Groups: These provide lipophilicity and steric protection.[1] The C2-methyl group specifically blocks the 2-position, directing electrophilic substitution to the benzene ring (C5/C6) if further functionalization is attempted, while the N-ethyl group prevents N-H acidic side reactions.[2]

Part 2: Synthesis of the Core Intermediate

The most robust route to 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde is the Vilsmeier-Haack Formylation of 1-ethyl-2-methylindole.[1] This reaction is preferred over Reimer-Tiemann or Gattermann methods due to its high regioselectivity for the C3 position and mild conditions.[1]

Mechanism of Action

The reaction proceeds via the formation of an electrophilic chloroiminium ion (Vilsmeier reagent) generated in situ from DMF and POCl₃.[3] The electron-rich indole attacks this electrophile at C3, followed by hydrolysis to yield the aldehyde.[2]

Visualization: Synthesis Pathway

Caption: The Vilsmeier-Haack pathway ensures regioselective C3-formylation via an iminium salt intermediate.[1][2]

Experimental Protocol: Vilsmeier-Haack Formylation

Objective: Synthesis of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde.

-

Reagent Preparation: In a dry round-bottom flask under inert atmosphere (N₂), cool anhydrous DMF (3.0 eq) to 0–5°C. Dropwise add POCl₃ (1.2 eq) over 20 minutes. Critical: Maintain temperature <10°C to prevent thermal decomposition of the Vilsmeier reagent.

-

Addition: Dissolve 1-ethyl-2-methylindole (1.0 eq) in a minimal amount of DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature at 0–5°C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).

-

Workup: Pour the reaction mixture into crushed ice. Neutralize slowly with saturated Na₂CO₃ or NaOH solution (pH 8–9).[1] A precipitate should form.[1]

-

Purification: Filter the solid, wash copiously with water, and recrystallize from ethanol to obtain the pure aldehyde.

Part 3: Synthetic Versatility (The "Hub")

The C3-formyl group transforms this molecule into a divergent synthesis hub.[1] The reactivity can be categorized into three primary streams: Schiff Base Formation , Condensation Reactions , and Heterocyclization .

Schiff Base Formation (Imines/Hydrazones)

Reaction with primary amines, hydrazines, or thiosemicarbazides yields Schiff bases.[2]

-

Significance: Indole-3-aldehyde thiosemicarbazones have demonstrated potent anticancer and antimicrobial activity by chelating transition metals (Cu, Fe) in biological systems [1].[1][2]

Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).[2]

-

Significance: Produces electron-deficient alkenes (Michael acceptors) which are precursors to functionalized tryptamines or can serve as covalent inhibitors of cysteine-proteases.[1]

Biginelli Reaction (Multicomponent)

Reaction with urea/thiourea and ethyl acetoacetate.[1]

-

Significance: Yields dihydropyrimidinones, a scaffold known for calcium channel blocking and antihypertensive activity [2].[2]

Visualization: Derivatization Tree

Caption: The C3-formyl group enables divergent synthesis into three major pharmacological classes.[1][2]

Part 4: Applications in Drug Discovery[6]

Case Study: Thiosemicarbazone Derivatives

Thiosemicarbazones derived from 1-ethyl-2-methyl-1H-indole-3-carbaldehyde have shown significant biological activity.[1] The mechanism often involves the coordination of the azomethine nitrogen and the sulfur atom with metal ions, inhibiting metalloenzymes or inducing oxidative stress in cancer cells.[2]

Key Protocol: Synthesis of Thiosemicarbazone Derivative

-

Reactants: Mix 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde (1 mmol) and thiosemicarbazide (1 mmol) in hot ethanol (20 mL).

-

Catalysis: Add 3–5 drops of glacial acetic acid.

-

Reflux: Heat at reflux for 3–5 hours.

-

Isolation: Cool to room temperature. The product precipitates as a crystalline solid.[1] Filter and recrystallize from ethanol/DMF.

Biological Relevance[2][3][6][7][8][9]

References

-

Synthesis, structures and mechanistic pathways of anticancer activity of palladium(ii) complexes with indole-3-carbaldehyde thiosemicarbazones. Source: New Journal of Chemistry (2018).[1][2]

-

Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. Source: International Journal of Pharmaceutical Sciences (2017).[1][2]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Source: Egyptian Journal of Chemistry (2017).[1][2]

-

Vilsmeier-Haack Reaction. Source: Organic Chemistry Portal.[1]

Methodological & Application

Synthesis of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction: An Application Note and Protocol

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] The Vilsmeier-Haack reaction, a robust and efficient formylation method for electron-rich aromatic systems, is employed.[3] This document offers an in-depth exploration of the reaction mechanism, a detailed step-by-step experimental procedure, purification and characterization protocols, and essential safety considerations. The content is designed for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded guide for the preparation of this important indole derivative.

Introduction: The Significance of Substituted Indole-3-carbaldehydes

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[3] Specifically, indole-3-carbaldehyde and its derivatives serve as critical intermediates in the synthesis of diverse and biologically active molecules.[4] The title compound, 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde, with its specific substitution pattern, is a key precursor for novel drug candidates, particularly in the fields of oncology and neuroscience, and also finds utility in the development of fluorescent probes and sensors.[1][2]

The Vilsmeier-Haack reaction provides a direct and industrially scalable method for the C3-formylation of indoles.[3] This electrophilic aromatic substitution reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group with high regioselectivity onto the electron-rich C3 position of the indole ring.[5]

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction proceeds in two principal stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic attack on the indole substrate and subsequent hydrolysis.

Stage 1: Formation of the Vilsmeier Reagent

Dimethylformamide (DMF), a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to yield the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[6]

Stage 2: Electrophilic Aromatic Substitution and Hydrolysis

The electron-rich C3 position of the 1-ethyl-2-methyl-1H-indole attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate undergoes aromatization by the loss of a proton. The subsequent iminium salt is then hydrolyzed during the aqueous work-up to furnish the final aldehyde product, 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde.[5]

Caption: A diagram illustrating the two main stages of the Vilsmeier-Haack reaction.

Experimental Protocol

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of substituted indoles.[6][7] Researchers should optimize conditions as necessary for their specific setup and scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Ethyl-2-methyl-1H-indole | ≥97% | Commercially Available | Starting material. |

| Phosphorus oxychloride (POCl₃) | ≥99% | Acros Organics or similar | Highly corrosive and water-reactive. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich or similar | Should be anhydrous for best results. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific or similar | Reaction solvent. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | VWR or similar | For aqueous work-up. |

| Saturated Sodium Chloride (Brine) | ACS Reagent Grade | VWR or similar | For aqueous work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Alfa Aesar or similar | For drying the organic phase. |

| Ethyl Acetate | HPLC Grade | Commercially Available | For extraction and chromatography. |

| Hexanes | HPLC Grade | Commercially Available | For chromatography. |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |

Step-by-Step Procedure

-

Preparation of the Vilsmeier Reagent:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (3 equivalents).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over 30-40 minutes, ensuring the internal temperature does not exceed 10 °C.[7]

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.

-

-

Formylation Reaction:

-

Dissolve 1-Ethyl-2-methyl-1H-indole (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Aqueous Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to 0 °C in an ice-water bath.

-

Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is between 8 and 9.[7] This step is highly exothermic and will release CO₂ gas; ensure adequate venting.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification

The crude 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde can be purified by either recrystallization or silica gel column chromatography.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Column Chromatography: If recrystallization is not effective, purify the crude product using silica gel column chromatography with a gradient eluent system, typically starting with 10% ethyl acetate in hexanes and gradually increasing the polarity.[2][8]

Caption: A flowchart of the synthesis workflow.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol [1] |

| Appearance | Off-white to yellow solid |

| Melting Point | To be determined experimentally |

Expected Spectroscopic Data:

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aldehyde-H | ~10.0 | s | -CHO |

| Aromatic-H | 7.2-8.3 | m | Ar-H |

| N-CH₂ | ~4.2 | q | N-CH₂-CH₃ |

| C-CH₃ | ~2.5 | s | C₂-CH₃ |

| N-CH₂-CH₃ | ~1.5 | t | N-CH₂-CH₃ |

| ¹³C NMR (101 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| C=O | ~184 | Aldehyde Carbonyl |

| Aromatic-C | 110-140 | Ar-C |

| N-CH₂ | ~42 | N-CH₂-CH₃ |

| C-CH₃ | ~12 | C₂-CH₃ |

| N-CH₂-CH₃ | ~15 | N-CH₂-CH₃ |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Inactive Vilsmeier reagent due to moisture. | Use anhydrous solvents and reagents. Flame-dry all glassware and conduct the reaction under an inert atmosphere (N₂ or Ar). |

| Incomplete reaction. | Increase reaction time or temperature. Monitor the reaction closely by TLC. | |

| Formation of Side Products | Reaction temperature too high. | Maintain careful temperature control, especially during the addition of POCl₃ and the indole substrate. |

| Impure starting materials. | Ensure the purity of the starting 1-ethyl-2-methyl-1H-indole. | |

| Difficult Purification | Oily product that won't crystallize. | Purify by silica gel column chromatography. |

| Co-eluting impurities. | Adjust the eluent system for column chromatography; a shallower gradient may improve separation. |

Safety Precautions

The Vilsmeier-Haack reaction involves hazardous reagents and requires strict adherence to safety protocols.

-

Phosphorus oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water.[10][11][12][13] It can cause severe skin burns and eye damage and is fatal if inhaled.[11][12] Always handle POCl₃ in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles with a face shield.

-

N,N-Dimethylformamide (DMF): A flammable liquid that is harmful in contact with skin or if inhaled.[14][15][16][17][18] It is also a suspected reproductive toxin.[14][15][17] Handle in a fume hood and avoid breathing vapors.

-

Reaction Quenching: The quenching of the reaction mixture with water/base is highly exothermic and releases gas. Perform this step slowly and carefully in an ice bath to control the reaction rate.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.[10][11][12][13][14][15][16][17][18]

References

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar. (n.d.). Retrieved January 29, 2024, from [Link]

-

1-ethyl-2-methyl-1H-indole-3-carbaldehyde - MySkinRecipes. (n.d.). Retrieved January 29, 2024, from [Link]

-

Synthesis of Deuterated 1 H ‐Indole‐3‐Carboxaldehyde via Catalytic Vilsmeier‐Haack Reaction - ResearchGate. (n.d.). Retrieved January 29, 2024, from [Link]

-

[PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. (2017, October 1). Retrieved January 29, 2024, from [Link]

-

Synthesis and biological evaluation of indoles - Der Pharma Chemica. (n.d.). Retrieved January 29, 2024, from [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30). Retrieved January 29, 2024, from [Link]

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses, 101, 21–33. [Link]

-

Safety Data Sheet: N,N-Dimethylformamide - Carl ROTH. (n.d.). Retrieved January 29, 2024, from [Link]

-

Vilsmeier–Haack reaction of indole - YouTube. (2025, June 10). Retrieved January 29, 2024, from [Link]

-

Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar. (n.d.). Retrieved January 29, 2024, from [Link]

-

Safety Data Sheet: N,N-dimethylformamide - Chemos GmbH&Co.KG. (n.d.). Retrieved January 29, 2024, from [Link]

-

Dimethylformamide - SAFETY DATA SHEET. (n.d.). Retrieved January 29, 2024, from [Link]

-

Phosphorus Oxychloride | Air Liquide Malaysia. (n.d.). Retrieved January 29, 2024, from [Link]

-

Dimethylformamide (DMF) - Chemius. (n.d.). Retrieved January 29, 2024, from [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025, February 22). Retrieved January 29, 2024, from [Link]

-

1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - MDPI. (n.d.). Retrieved January 29, 2024, from [Link]

-

Phosphorus(V) oxychloride - SAFETY DATA SHEET. (2025, September 17). Retrieved January 29, 2024, from [Link]

Sources

- 1. 1-ethyl-2-methyl-1H-indole-3-carbaldehyde [myskinrecipes.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. m.youtube.com [m.youtube.com]

- 6. growingscience.com [growingscience.com]

- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 8. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 9. rsc.org [rsc.org]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. my.airliquide.com [my.airliquide.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. carlroth.com [carlroth.com]

- 15. chemos.de [chemos.de]

- 16. thermofishersci.in [thermofishersci.in]

- 17. Mobile [my.chemius.net]

- 18. fishersci.com [fishersci.com]

Knoevenagel condensation with "1-Ethyl-2-methyl-1H-indole-3-carbaldehyde"

Knoevenagel Condensation of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde[1]

Executive Summary

This guide details the Knoevenagel condensation of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde with active methylene compounds. Unlike the parent indole-3-carbaldehyde, this specific substrate features a blocked C2 position (methyl) and N1 position (ethyl).[1]

Scientific Insight: The presence of the C2-methyl and N1-ethyl groups significantly reduces side reactions common in indole chemistry, such as C2-electrophilic attack or N-deprotonation/oligomerization.[1] Consequently, this substrate serves as an ideal model for high-yield synthesis of 3-vinylindole derivatives , a scaffold privileged in kinase inhibitors (e.g., Tyrphostins) and fluorescent probes.

Reaction Mechanism & Logic

The reaction follows a base-catalyzed condensation-dehydration pathway.[1][2] The 1-ethyl-2-methyl substitution pattern enhances the electrophilicity of the C3-formyl group by preventing the competing donation of electron density from the N1 lone pair into the ring system (to some extent) and sterically directing the aldehyde.

Mechanistic Pathway (Graphviz)[1]

Figure 1: Mechanistic flow of the Knoevenagel condensation.[1][3][4] The final dehydration step is irreversible and thermodynamically driven by the formation of the extended conjugated system.

Experimental Protocols

Method A: Standard Solution-Phase Synthesis (High Purity)

Best for: Drug discovery libraries, scale-up (gram scale), and substrates with high melting points.

Reagents:

-

Substrate: 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde (1.0 equiv)

-

Active Methylene: Malononitrile / Ethyl Cyanoacetate (1.1 equiv)[1]

-

Solvent: Ethanol (Absolute)[1]

-

Catalyst: Piperidine (0.1 equiv)[1]

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde in 5 mL of absolute ethanol.

-

Addition: Add 1.1 mmol of the active methylene compound (e.g., malononitrile).

-

Catalysis: Add 2–3 drops (approx. 0.1 mmol) of piperidine.[1][5]

-

Observation: A color change (often to bright yellow or orange) usually occurs immediately, indicating the formation of the conjugated system.[1]

-

-

Reaction: Stir at Room Temperature (RT) for 1–3 hours. Monitor by TLC (20% EtOAc in Hexanes).[1]

-

Endpoint: Disappearance of the aldehyde spot (Rf ~0.4–0.5).[1]

-

-

Workup:

-

Precipitation: The product often precipitates out of the ethanol solution as it forms.[1]

-

Filtration: Cool the mixture in an ice bath for 15 minutes. Filter the solid under vacuum.[1]

-

Wash: Wash the filter cake with 2 mL of ice-cold ethanol followed by 5 mL of cold water to remove catalyst residues.[1]

-

-

Purification: Recrystallize from hot ethanol or ethanol/acetonitrile mixtures if necessary.

Method B: Microwave-Assisted "Green" Synthesis (High Throughput)

Best for: Rapid screening, stubborn substrates (e.g., barbituric acid derivatives).[1]

Protocol:

-

Mix 1.0 mmol of aldehyde and 1.0 mmol of active methylene component in a microwave vial.

-

Add 2 drops of piperidine and 0.5 mL of Ethanol (as a wetting agent/energy transfer medium).

-

Irradiate at 80°C (Power: 50–100W) for 5–10 minutes.

-

Cool and triturate with cold ethanol to isolate the solid.

Substrate Scope & Optimization Data

The choice of the active methylene compound dictates the electronic properties of the final "push-pull" alkene system.[1]

| Active Methylene (R-CH2-R') | Product Type | Reaction Time (Method A) | Typical Yield | Appearance | Application |

| Malononitrile | Dicyanovinyl | 30–60 min | 92–96% | Yellow needles | Kinase inhibitors, fluorescent rotors |

| Ethyl Cyanoacetate | Cyanoacrylate | 2–3 hours | 85–90% | Pale yellow solid | UV filters, polymer intermediates |

| Barbituric Acid | Barbiturate | 1–2 hours (Reflux) | 88% | Orange/Red solid | Nonlinear optics (NLO), probes |

| Meldrum's Acid | Dioxanedione | 1 hour | 90% | Yellow solid | Synthetic intermediate (decarboxylation) |

Optimization Table: Solvent Effects Data based on reaction with Malononitrile at RT.

| Solvent | Dielectric Constant | Yield (%) | Notes |

| Ethanol | 24.5 | 95% | Recommended. Product precipitates cleanly.[1] |

| Water | 80.1 | 70% | Requires surfactant (CTAB) due to lipophilic substrate.[1] |

| Dichloromethane | 8.9 | 82% | Homogeneous; requires evaporation/chromatography.[1] |